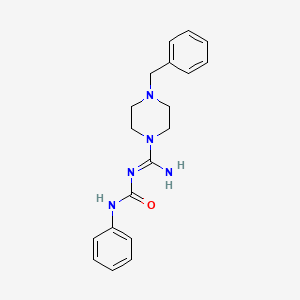
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
作用机制
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione works by binding to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its activity. This leads to a decrease in downstream signaling pathways that promote cell growth and proliferation. Inhibition of EGFR signaling has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to have a selective effect on cancer cells, with minimal effects on normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unaffected. 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for cancer growth and metastasis.
实验室实验的优点和局限性
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages for use in lab experiments. It is a potent and selective inhibitor of EGFR tyrosine kinase, which allows for specific targeting of cancer cells. 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has also been extensively studied, with a large body of research available on its mechanism of action and potential therapeutic applications. However, 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione can also have off-target effects on other tyrosine kinases, which can limit its specificity.
未来方向
There are several future directions for research on 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione. One area of focus is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another area of focus is the use of 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione in combination with other cancer therapies, such as immunotherapy. Additionally, research is needed to better understand the mechanisms of resistance to 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione and how to overcome them. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione to optimize its use in cancer therapy.
合成方法
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione can be synthesized through a multi-step process starting with 3-nitrobenzaldehyde and 3-chloroaniline. The intermediate product is then reacted with dimethyl sulfate and potassium carbonate to form the final product. The synthesis method has been optimized to increase the yield and purity of 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione.
科学研究应用
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has also been studied for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
属性
IUPAC Name |
3-(3-chlorophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-19-13-9-15(24-3)14(23-2)8-12(13)16(21)20(17(19)22)11-6-4-5-10(18)7-11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGCUNZVFIHOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5717435.png)

![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)



![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)

![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)
![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)
